molecular formula C15H16ClN3O B8760403 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol CAS No. 144875-57-0

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol

Cat. No. B8760403
M. Wt: 289.76 g/mol
InChI Key: IASLIRGGBGIXHH-UHFFFAOYSA-N
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Patent
US05389640

Procedure details

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methyl benzoate (14.3 g; 0.36 mol, Example 7) was suspended in dry methanol (350 mL). The mixture was made basic (pH 10) with 25% sodium methoxide. The mixture was stirred at room temperature for 5 hr after which time only a trace of starting material was detected by silica gel TLC (ethyl acetate eluent). The mixture was made acidic with acetic acid and then concentrated to dryness. The residue was slurried in ether. The solid was filtered from the mixture and then suspended in aqueous sodium hydroxide. The product was filtered from the mixture, washed with water, and dried to yield 7.5 g (71.4%) of tan solid. The product was recrystallized from ethanol to yield 4.8 g of pure product m.p. 162°-166° C.
Name
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline 2-methyl benzoate
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
71.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][CH:16]([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.CC1C([C:26](O)=[O:27])=CC=CC=1.C[O-].[Na+].C(OCC)(=O)C.C(O)(=O)C>CO>[Cl:1][C:2]1[C:11]2[N:12]=[C:13]([CH2:26][OH:27])[N:14]([CH2:15][CH:16]([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline 2-methyl benzoate
Quantity
14.3 g
Type
reactant
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)C.CC1=CC=CC=C1C(=O)O
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hr after which time only a trace of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The solid was filtered from the mixture
FILTRATION
Type
FILTRATION
Details
The product was filtered from the mixture
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=C(N2CC(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 7.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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